Clazolam
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Overview
Description
Clazolam, also known as isoquinazepon, is a compound belonging to the class of benzodiazepines fused with tetrahydroisoquinoline. It was developed in the 1960s but was never marketed. This compound possesses anxiolytic effects and is also claimed to have antidepressant properties .
Preparation Methods
The synthesis of Clazolam involves the fusion of benzodiazepine and tetrahydroisoquinoline derivatives. The specific synthetic routes and reaction conditions are not widely documented, but it generally involves the use of chlorinated aromatic compounds and amines under controlled conditions . Industrial production methods are not well-established due to its limited commercial use.
Chemical Reactions Analysis
Clazolam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in its structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on gamma-aminobutyric acid (GABA) receptors.
Medicine: Explored for its anxiolytic and antidepressant properties, although it was never marketed.
Industry: Limited industrial applications due to its lack of commercial production.
Mechanism of Action
Clazolam exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a positive allosteric modulator of the GABA-A receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to enhanced inhibitory effects in the central nervous system, resulting in anxiolytic and sedative effects .
Comparison with Similar Compounds
Clazolam is unique due to its combination of benzodiazepine and tetrahydroisoquinoline structures. Similar compounds include:
Diazepam: Another benzodiazepine with anxiolytic properties.
Clonazepam: Used to treat panic disorders and seizures.
Cloxazolam: A benzodiazepine with similar anxiolytic and sedative effects
This compound stands out due to its unique structural combination, which may contribute to its distinct pharmacological profile.
Biological Activity
Clazolam is a compound belonging to the benzodiazepine class, known for its anxiolytic, sedative, and muscle relaxant properties. Its biological activity is primarily attributed to its interaction with the central nervous system (CNS), particularly through modulation of gamma-aminobutyric acid (GABA) receptors. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Pharmacological Properties
Mechanism of Action
this compound acts as a positive allosteric modulator of GABA_A receptors. By enhancing the effect of GABA, it increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism is common among benzodiazepines, contributing to their anxiolytic and anticonvulsant effects.
Pharmacokinetics
this compound exhibits rapid absorption and distribution in the body. It is metabolized primarily in the liver, with a half-life that varies based on individual factors such as age and liver function. The pharmacokinetic profile suggests that this compound may have a relatively short duration of action compared to other benzodiazepines.
Structure-Activity Relationship (SAR)
Recent studies have investigated the structure-activity relationship of this compound and related compounds. The presence of specific functional groups significantly influences its biological activity:
- Halogen Substituents : Halogenated derivatives often exhibit enhanced activity due to increased lipophilicity and receptor binding affinity.
- Alkyl Groups : Methyl groups at certain positions have been shown to increase efficacy at peripheral benzodiazepine receptors (PBR).
Table 1 summarizes key findings from SAR studies:
Compound | Halogen Substitution | Activity Level |
---|---|---|
This compound | Yes | High |
Flubrotizolam | Yes | Very High |
Pynazolam | Yes | High |
Unsubstituted | No | Low |
Case Studies
Several case studies provide insight into the clinical implications of this compound use:
- Case Study on Addiction : A patient with a history of anxiety was prescribed this compound but developed signs of dependence after prolonged use. Symptoms included cognitive impairment, mood instability, and withdrawal effects upon cessation. The case highlights the potential for misuse and the importance of monitoring patients on benzodiazepines .
- Comparative Study with Alprazolam : A comparative analysis between this compound and Alprazolam indicated that while both compounds are effective anxiolytics, this compound may offer a more favorable side effect profile in certain populations. Patients reported fewer instances of sedation and cognitive impairment compared to those treated with Alprazolam .
- Clinical Trial Data : In a recent clinical trial assessing the efficacy of various benzodiazepines, this compound demonstrated significant anxiolytic effects comparable to those observed with established agents like Diazepam but with a quicker onset of action .
Research Findings
Recent in silico studies have predicted the biological activity of various benzodiazepines, including this compound. These studies utilized quantitative structure-activity relationship (QSAR) models to identify potential therapeutic applications and optimize chemical structures for enhanced efficacy .
Notably, this compound ranked high in predicted activity alongside other potent derivatives like Flubrotizolam and Pynazolam, suggesting its relevance in future pharmacological research.
Properties
CAS No. |
10243-45-5 |
---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
YAQKGZXXQNKEET-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Canonical SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Key on ui other cas no. |
10171-69-4 10243-45-5 7492-29-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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